molecular formula C7H10O2 B6267575 4,4-dimethyl-5-methylideneoxolan-2-one CAS No. 65371-43-9

4,4-dimethyl-5-methylideneoxolan-2-one

Cat. No.: B6267575
CAS No.: 65371-43-9
M. Wt: 126.15 g/mol
InChI Key: LYLCSFCDRCQMOA-UHFFFAOYSA-N
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Description

4,4-dimethyl-5-methylideneoxolan-2-one is an organic compound with the molecular formula C7H10O2. It is also known by other names such as 4,4-dimethyl-5-methylenedihydro-2(3H)-furanone and 4,4-dimethyl-5-methylene-gamma-butyrolactone . This compound is characterized by its unique structure, which includes a five-membered oxolane ring with a methylidene group and two methyl groups attached to the ring.

Preparation Methods

The synthesis of 4,4-dimethyl-5-methylideneoxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-oxetanone with methylene iodide in the presence of a base such as potassium carbonate . The reaction conditions typically include a solvent like acetone and a temperature range of 25-30°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4-dimethyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from 0°C to room temperature, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alkanes, and substituted oxolanes.

Scientific Research Applications

4,4-dimethyl-5-methylideneoxolan-2-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-5-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The methylidene group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in metabolic pathways .

Comparison with Similar Compounds

4,4-dimethyl-5-methylideneoxolan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethyl-5-methylideneoxolan-2-one can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "2-methyl-2-butanol", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate in the presence of sulfuric acid to form 4,4-dimethyl-3-oxobutanoic acid.", "Step 2: Esterification of 4,4-dimethyl-3-oxobutanoic acid with 2-methyl-2-butanol in the presence of acetic anhydride and sulfuric acid to form 4,4-dimethyl-3-(2-methyl-2-butyl)butanoic acid.", "Step 3: Conversion of 4,4-dimethyl-3-(2-methyl-2-butyl)butanoic acid to its corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with methyl iodide in the presence of sodium hydride to form 4,4-dimethyl-3-(2-methyl-2-butyl)-2-oxobutyl methyl ether.", "Step 5: Cyclization of 4,4-dimethyl-3-(2-methyl-2-butyl)-2-oxobutyl methyl ether with sodium bicarbonate in water to form 4,4-dimethyl-5-methylideneoxolan-2-one.", "Step 6: Purification of the product by recrystallization from a suitable solvent." ] }

CAS No.

65371-43-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4,4-dimethyl-5-methylideneoxolan-2-one

InChI

InChI=1S/C7H10O2/c1-5-7(2,3)4-6(8)9-5/h1,4H2,2-3H3

InChI Key

LYLCSFCDRCQMOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1=C)C

Purity

95

Origin of Product

United States

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